An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(4-methoxyphenyl)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(4-methoxyphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(4-methoxyphenyl)pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a reactive 2-chloropyrimidine core and a 4-methoxyphenyl substituent, makes it a versatile building block for the synthesis of a wide array of potentially therapeutic agents. The pyrimidine scaffold is a common motif in numerous biologically active molecules, including kinase inhibitors and other targeted therapies.[1] The methoxy group on the phenyl ring can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-5-(4-methoxyphenyl)pyrimidine, detailed experimental protocols for their determination, an analysis of its reactivity and stability, and insights into its applications in drug development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O | [2] |
| Molecular Weight | 220.66 g/mol | [2] |
| Appearance | Light brown solid | [3] |
| Melting Point | 129 °C | [3] |
| Boiling Point (Predicted) | 403.1 ± 38.0 °C | [3] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -1.46 ± 0.22 | [3] |
| XlogP (Predicted) | 2.8 | [4] |
| Solubility | Slightly soluble in water. Soluble in alcohols. | [5] |
Spectral Data Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectral data for 2-Chloro-5-(4-methoxyphenyl)pyrimidine.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Chloro-5-(4-methoxyphenyl)pyrimidine is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons.
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Pyrimidine Protons: Two singlets in the aromatic region, one for the proton at the C4/C6 position and another for the proton at the C4/C6 position of the pyrimidine ring.
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Phenyl Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring (an AA'BB' system).
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Methoxy Protons: A singlet around 3.8 ppm, integrating to three protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Based on the structure, the following signals are anticipated:
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Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring. The carbon attached to the chlorine atom (C2) will be significantly deshielded.
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Phenyl Carbons: Four signals for the carbon atoms of the para-substituted phenyl ring. The carbon attached to the methoxy group and the carbon attached to the pyrimidine ring will have characteristic chemical shifts.
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Methoxy Carbon: A signal around 55 ppm for the methoxy carbon.
Mass Spectrometry
In a mass spectrum, 2-Chloro-5-(4-methoxyphenyl)pyrimidine is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed.[6] Fragmentation may involve the loss of the chloro group, the methoxy group, or cleavage of the bond between the pyrimidine and phenyl rings.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule:
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C-Cl Stretch: In the fingerprint region.
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C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations.
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C-O Stretch: For the methoxy group.
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C-H Stretch: Aromatic and methyl C-H stretching vibrations.
Experimental Protocols
The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of 2-Chloro-5-(4-methoxyphenyl)pyrimidine.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate.
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Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range. A sharp melting range is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility of a compound in various solvents is critical for its formulation and biological testing.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Caption: Workflow for Solubility Assessment.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.
-
Sample Weighing: Accurately weigh an appropriate amount of the compound (typically 5-10 mg for ¹H NMR).
-
Dissolution: Dissolve the compound in the deuterated solvent in a small vial.
-
Transfer: Transfer the solution to a clean NMR tube.
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Standard Addition (Optional): Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing.
Caption: Workflow for NMR Sample Preparation.
Reactivity and Stability Profile
The chemical reactivity of 2-Chloro-5-(4-methoxyphenyl)pyrimidine is primarily dictated by the 2-chloropyrimidine core.
Reactivity
The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[7] This is due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which activates the C2 position towards nucleophilic attack. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, providing a convenient method for introducing diverse functional groups at this position. The 5-(4-methoxyphenyl) substituent can electronically influence the reactivity of the pyrimidine ring, though its effect is less pronounced than that of substituents at the C4 or C6 positions.
Sources
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. scbt.com [scbt.com]
- 3. 2-CHLORO-5-(4-METHOXYPHENYL)PYRIMIDINE | 27794-03-2 [amp.chemicalbook.com]
- 4. PubChemLite - 2-chloro-5-(4-methoxyphenyl)pyrimidine (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 6. Pyrimidine, 2-chloro- [webbook.nist.gov]
- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
